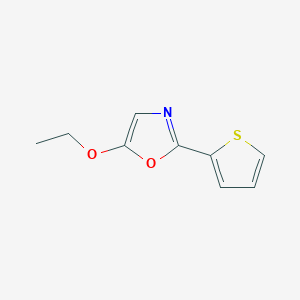

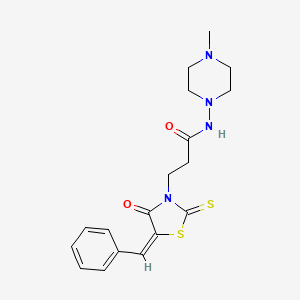

5-Ethoxy-2-(2-thienyl)-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 5-Ethoxy-2-(2-thienyl)-1,3-oxazole, a related compound, 2-phenyl/(2-thienyl)-5-(het)arylthiazole-4-(N-alkyl) carboxamides, has been synthesized from enamide-N-(alkyl)amides . This might suggest potential synthetic pathways for 5-Ethoxy-2-(2-thienyl)-1,3-oxazole.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Some novel derivatives, including 5-ethoxy-2-(2-thienyl)-1,3-oxazole, have been synthesized and evaluated for antimicrobial activities. Research by Bektaş et al. (2007) in "Molecules" demonstrated that these compounds possess good to moderate activities against various test microorganisms. This highlights the potential use of 5-ethoxy-2-(2-thienyl)-1,3-oxazole in developing new antimicrobial agents (Bektaş et al., 2007).

Novel Azaheterocycles Synthesis

Goryaeva et al. (2015) in the "Beilstein Journal of Organic Chemistry" explored the interaction of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole, leading to the efficient synthesis of novel azaheterocycles. This research signifies the role of 5-ethoxy-2-(2-thienyl)-1,3-oxazole in the creation of new compounds with potential applications in various fields of chemistry and pharmacology (Goryaeva et al., 2015).

Efficient Synthesis of 5-Ethoxyoxazoles

Huang et al. (2009) in "Synlett" described an efficient method for synthesizing 5-ethoxyoxazoles, including 5-ethoxy-2-(2-thienyl)-1,3-oxazole. This method involves an aza-Wittig reaction, underscoring the compound's significance in organic synthesis and potential pharmaceutical applications (Huang, Nie, & Ding, 2009).

Development of Coordination Chemistry

The study by Gómez et al. (1999) in "Coordination Chemistry Reviews" discussed the use of 1,3-oxazole ligands, including 5-ethoxy-2-(2-thienyl)-1,3-oxazole, in transition metal-catalyzed asymmetric syntheses. These ligands are versatile and easily modifiable, making them valuable in the development of coordination chemistry and asymmetric synthesis (Gómez, Muller, & Rocamora, 1999).

Fluorescence Chemosensors

Liu et al. (2022) in the "New Journal of Chemistry" developed chemosensors derived from 5-(thiophene-2-yl)oxazole, potentially including 5-ethoxy-2-(2-thienyl)-1,3-oxazole, for detecting Ga3+. These sensors are designed using a fluorescence turn-on strategy, indicating the utility of the compound in the development of sensitive and selective detection tools (Liu et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

5-ethoxy-2-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-11-8-6-10-9(12-8)7-4-3-5-13-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPIXTMZYVZPQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-(2-thienyl)-1,3-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

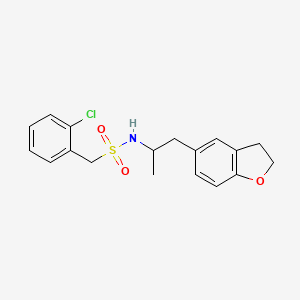

![11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2864189.png)

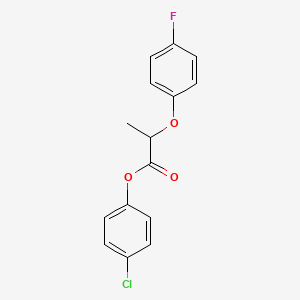

![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)

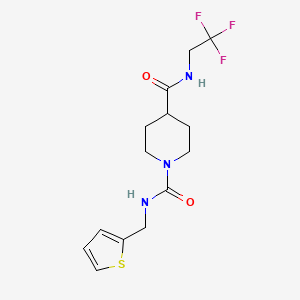

![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)

![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2864198.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)

![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide](/img/structure/B2864205.png)

![2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2864210.png)

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)